molecular formula C18H32N8O6 B14236900 L-Proline, glycyl-L-glutaminyl-L-arginyl- CAS No. 351420-23-0

L-Proline, glycyl-L-glutaminyl-L-arginyl-

Cat. No.: B14236900
CAS No.: 351420-23-0
M. Wt: 456.5 g/mol
InChI Key: FCALBRMQKXXCKR-SRVKXCTJSA-N
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Description

L-Proline, glycyl-L-glutaminyl-L-arginyl- is a peptide compound composed of the amino acids L-proline, glycine, L-glutamine, and L-arginine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Proline, glycyl-L-glutaminyl-L-arginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA.

Industrial Production Methods

Industrial production of peptides like L-Proline, glycyl-L-glutaminyl-L-arginyl- often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Proline, glycyl-L-glutaminyl-L-arginyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like L-arginine.

    Reduction: Reduction reactions can be used to reduce disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Amino acid derivatives, coupling reagents like HBTU.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of L-arginine can lead to the formation of citrulline.

Scientific Research Applications

L-Proline, glycyl-L-glutaminyl-L-arginyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Proline, glycyl-L-glutaminyl-L-arginyl- involves its interaction with specific molecular targets and pathways. For instance, it may modulate oxidative stress, acetylcholine depletion, and secretase activities, which are relevant in the context of neurodegenerative diseases . The peptide can also influence gene expression and cellular signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-prolyl-L-glutamate: Another peptide with similar amino acid composition but different sequence.

    L-Glutaminyl-L-proline:

Uniqueness

L-Proline, glycyl-L-glutaminyl-L-arginyl- is unique due to its specific sequence and the combination of amino acids, which confer distinct biological and chemical properties. Its potential therapeutic applications, particularly in neuroprotection, set it apart from other similar peptides.

Properties

CAS No.

351420-23-0

Molecular Formula

C18H32N8O6

Molecular Weight

456.5 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C18H32N8O6/c19-9-14(28)24-10(5-6-13(20)27)15(29)25-11(3-1-7-23-18(21)22)16(30)26-8-2-4-12(26)17(31)32/h10-12H,1-9,19H2,(H2,20,27)(H,24,28)(H,25,29)(H,31,32)(H4,21,22,23)/t10-,11-,12-/m0/s1

InChI Key

FCALBRMQKXXCKR-SRVKXCTJSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)CN)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)CN)C(=O)O

Origin of Product

United States

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